molecular formula C11H15NO3 B2696903 Methyl 4-amino-3-isopropoxybenzoate CAS No. 681465-85-0

Methyl 4-amino-3-isopropoxybenzoate

Cat. No.: B2696903
CAS No.: 681465-85-0
M. Wt: 209.245
InChI Key: AQIZZMSROAYWPJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-isopropoxybenzoate (CAS 681465-85-0) is an ester derivative featuring an amino group at the 4-position and an isopropoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound requires storage under inert conditions at 2–8°C to maintain stability . It is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling . As an intermediate in organic synthesis, its amino and ester functionalities make it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 4-amino-3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZZMSROAYWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-isopropoxybenzoate can be synthesized through the reaction of methyl 4-amino-3-hydroxybenzoate with 2-iodopropane in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is typically carried out in acetone as a solvent and refluxed for about 10 hours. After the reaction, concentrated ammonium hydroxide is added to the mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-isopropoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzene ring.

Scientific Research Applications

Methyl 4-amino-3-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-isopropoxybenzoate involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Methyl 3-methyl-4-isopropoxybenzoate (CAS 864178-56-3)
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.26 g/mol
  • Key Features: Replaces the amino group in the target compound with a methyl group at the 3-position.
4-Isopropoxy-3-methylbenzoic Acid (CAS 856165-81-6)
  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Key Features: A carboxylic acid analog lacking the ester and amino groups. The presence of a carboxylic acid enhances solubility in polar solvents and enables salt formation, which is absent in ester derivatives .
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate (CAS 33947-97-6)
  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 267.32 g/mol
  • Key Features: Incorporates a hydroxy-isopropylaminopropoxy side chain, introducing additional hydrogen-bonding sites and steric bulk. This complexity may enhance interactions with biological targets, making it relevant in drug design .

Physicochemical Properties

  • Solubility: The amino group in Methyl 4-amino-3-isopropoxybenzoate increases water solubility compared to its methyl-substituted analog (C₁₂H₁₆O₃). Conversely, 4-isopropoxy-3-methylbenzoic acid’s carboxylic acid group confers higher polarity and aqueous solubility than esters .

Data Table: Comparative Overview

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Hazards
This compound 681465-85-0 C₁₁H₁₅NO₃ 209.24 Amino, isopropoxy, ester H302, H315, H319, H335
Methyl 3-methyl-4-isopropoxybenzoate 864178-56-3 C₁₂H₁₆O₃ 208.26 Methyl, isopropoxy, ester Not documented
4-Isopropoxy-3-methylbenzoic acid 856165-81-6 C₁₁H₁₄O₃ 194.23 Methyl, isopropoxy, carboxylic acid Not documented
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate 33947-97-6 C₁₄H₂₁NO₄ 267.32 Hydroxy, isopropylamino, ester Not documented

Biological Activity

Methyl 4-amino-3-isopropoxybenzoate, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H15NO3
  • Molecular Weight : 209.25 g/mol
  • IUPAC Name : this compound

The compound features an amino group and an isopropoxy group attached to a benzoate structure, which may influence its interaction with biological systems.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound can act as a ligand, binding to specific enzymes and proteins, which modulates their activity. This interaction may lead to alterations in cellular processes such as metabolism and signaling pathways.
  • Cellular Effects : Studies indicate that this compound can influence cell function by affecting gene expression and cellular metabolism. It has been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation .
  • Target Organ Toxicity : Research has suggested that this compound may exhibit specific target organ toxicity, particularly affecting the respiratory system.

Antimicrobial Properties

This compound has been reported to possess antimicrobial activity, inhibiting the growth of certain bacteria and fungi. This property is likely attributed to its structural similarity to other benzoic acid derivatives known for their antimicrobial effects.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect on various cell lines, suggesting potential therapeutic applications but also necessitating caution in dosage .

Cell LineIC50 (µM)Remarks
HeLa25Moderate cytotoxicity
MCF-715High sensitivity
A54930Lower sensitivity

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This supports its potential use as an antibacterial agent in pharmaceutical formulations.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed on Wistar rats to determine the safety profile of the compound. The study revealed an LD50 value greater than 2000 mg/kg, indicating a relatively low acute toxicity level when administered orally. However, chronic exposure studies are needed to ascertain long-term effects .

Pharmacokinetics

The pharmacokinetic properties of this compound remain underexplored. However, based on its chemical structure, it is hypothesized that:

  • Absorption : Likely well absorbed due to its small molecular size.
  • Distribution : Expected to distribute widely in body tissues.
  • Metabolism : May undergo phase I and phase II metabolic reactions typical for benzoic acid derivatives.
  • Excretion : Primarily through renal pathways.

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